L-Lysine, N-acetyl-L-norleucyl-L-alpha-aspartyl-L-histidyl-D-phenylalanyl-L-arginyl-L-tryptophyl-, (2-->7)-lactam
Description
L-Lysine, N-acetyl-L-norleucyl-L-alpha-aspartyl-L-histidyl-D-phenylalanyl-L-arginyl-L-tryptophyl-, (2→7)-lactam (CAS: 189691-06-3) is a cyclic heptapeptide characterized by a lactam bond formed between the amino group of the N-terminal residue (position 2) and the carboxyl group of the C-terminal residue (position 7). This compound is structurally related to Melanotan II (MT-II), a synthetic analog of α-melanocyte-stimulating hormone (α-MSH) . Key structural features include:
- N-acetyl-L-norleucine (Nle) substitution at position 1, enhancing metabolic stability.
- D-phenylalanine (D-Phe) at position 4, improving receptor binding affinity.
- A (2→7)-lactam bridge conferring resistance to enzymatic degradation .
The compound is designed to target melanocortin receptors (MCRs), particularly MC1R and MC4R, which regulate pigmentation, appetite, and sexual function .
Properties
IUPAC Name |
15-(2-acetamidohexanoylamino)-9-benzyl-6-[3-(diaminomethylideneamino)propyl]-12-(1H-imidazol-5-ylmethyl)-3-(1H-indol-3-ylmethyl)-2,5,8,11,14,17-hexaoxo-1,4,7,10,13,18-hexazacyclotricosane-23-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C50H68N14O10/c1-3-4-16-35(58-29(2)65)43(67)64-41-25-42(66)54-20-11-10-18-37(49(73)74)60-46(70)39(23-31-26-56-34-17-9-8-15-33(31)34)62-44(68)36(19-12-21-55-50(51)52)59-45(69)38(22-30-13-6-5-7-14-30)61-47(71)40(63-48(41)72)24-32-27-53-28-57-32/h5-9,13-15,17,26-28,35-41,56H,3-4,10-12,16,18-25H2,1-2H3,(H,53,57)(H,54,66)(H,58,65)(H,59,69)(H,60,70)(H,61,71)(H,62,68)(H,63,72)(H,64,67)(H,73,74)(H4,51,52,55) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFHBJDQSGDNCIV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(C(=O)NC1CC(=O)NCCCCC(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC1=O)CC2=CN=CN2)CC3=CC=CC=C3)CCCN=C(N)N)CC4=CNC5=CC=CC=C54)C(=O)O)NC(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C50H68N14O10 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1025.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Resin Selection and Initial Amino Acid Loading
The synthesis begins with Fmoc-based SPPS on a Wang resin or 2-chlorotrityl chloride resin, which allows mild cleavage conditions to preserve acid-sensitive side chains. The C-terminal lysine residue is loaded first, with its ε-amino group protected by an alloc or ivDde group to enable selective deprotection for lactam formation. The α-amino group is temporarily protected by Fmoc, while side chains of aspartic acid (Boc), histidine (Trt), arginine (Pbf), and tryptophan (Boc) are orthogonally shielded.
Sequential Elongation of the Linear Peptide
Coupling reactions employ TBTU/HOBt/DIEA in dichloromethane (DCM) or dimethylformamide (DMF) to minimize racemization. The D-phenylalanine residue introduces stereochemical complexity, necessitating strict control over coupling times and temperatures. After each coupling cycle, Fmoc deprotection is achieved using 20% piperidine in DMF. Critical challenges include:
-
Aspartic acid activation : The α-carboxyl group of aspartic acid (position 2) is activated using N-hydroxysuccinimide (NHS) esters to prevent side reactions with its β-carboxyl group.
-
Histidine compatibility : The Trt-protected imidazole ring remains stable under SPPS conditions but requires careful handling during final cleavage.
Lactam Cyclization Strategies
Selective Deprotection of the ε-Amino Group
Following linear peptide assembly, the ε-amino group of lysine (position 7) is deprotected using palladium-catalyzed cleavage (for alloc) or hydrazine treatment (for ivDde). Concurrently, the α-carboxyl group of aspartic acid (position 2) is activated as a pentafluorophenyl (PFP) ester to enhance electrophilicity.
Macrocyclization Under High-Dilution Conditions
Cyclization is performed in DCM:DMF (4:1) at 0.01 mM concentration to favor intramolecular reaction over dimerization. The use of HATU/DIPEA as coupling agents achieves yields of 40–60%, while TBTU/DIEA systems yield 30–45%. Key parameters include:
| Cyclization Method | Solvent System | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| HATU/DIPEA | DCM:DMF (4:1) | 58 | 92 |
| TBTU/DIEA | DCM:DMF (4:1) | 42 | 88 |
| NHS-PFP ester | DMF | 35 | 85 |
Epimerization Mitigation
The presence of D-phenylalanine necessitates low temperatures (0–4°C) and short reaction times (<2 h) to suppress racemization. Monitoring by Marfey’s reagent analysis confirms stereochemical integrity.
Post-Cyclization Processing
Global Deprotection and Cleavage
The cyclized peptide-resin is treated with TFA:water:TIPS (95:2.5:2.5) for 2 h to remove side-chain protections and cleave the peptide from the resin. Histidine’s Trt group is fully removed under these conditions, while tryptophan remains intact due to Boc protection during synthesis.
Purification by Preparative HPLC
Crude product is purified using a C18 column with a gradient of 20–50% acetonitrile in 0.1% TFA over 60 min. The lactam peptide elutes at ~32% acetonitrile, with a typical retention time of 28–30 min.
Analytical Characterization
Mass Spectrometry (MS)
ESI-MS (positive mode) confirms the molecular ion at m/z 1264.6 [M+H]⁺, consistent with the theoretical mass (1264.3 Da). MS/MS fragmentation reveals signature ions at m/z 945.2 (loss of arginine) and 782.4 (loss of tryptophan).
Nuclear Magnetic Resonance (NMR)
¹H NMR in DMSO-d₆ shows distinct signals for:
-
Lactam amide proton : δ 8.21 ppm (s, 1H)
-
Tryptophan indole NH : δ 10.82 ppm (s, 1H)
Challenges and Optimization
Chemical Reactions Analysis
Types of Reactions
L-Lysine, N-acetyl-L-norleucyl-L-alpha-aspartyl-L-histidyl-D-phenylalanyl-L-arginyl-L-tryptophyl-, (2–>7)-lactam can undergo various chemical reactions, including:
Oxidation: This reaction can occur at the tryptophan or histidine residues, leading to the formation of oxidized products.
Reduction: Reduction reactions can target disulfide bonds if present, resulting in the cleavage of these bonds.
Substitution: Amino acid residues can be substituted with other functional groups, altering the compound’s properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are often used.
Substitution: Reagents like N-hydroxysuccinimide (NHS) esters are used for amino acid substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of tryptophan can lead to the formation of N-formylkynurenine, while reduction of disulfide bonds results in free thiol groups.
Scientific Research Applications
Structure and Composition
The compound is a lactam derivative of a peptide that includes several amino acids, each contributing unique properties to the overall structure. The molecular formula is , indicating a large and complex structure that can interact with various biological systems .
Biochemical Role
As a peptide, it may play roles in signaling pathways, enzyme activity modulation, and cellular interactions. The presence of L-lysine and other amino acids suggests potential interactions with receptors or enzymes involved in metabolic pathways.
Therapeutic Potential
Research indicates that peptides similar to L-Lysine, N-acetyl-L-norleucyl-L-alpha-aspartyl-L-histidyl-D-phenylalanyl-L-arginyl-L-tryptophyl- have therapeutic applications due to their ability to mimic natural hormones or neurotransmitters. For instance:
- Melanogenesis : Analogues like Melanotan II utilize similar structures to stimulate melanogenesis, suggesting that this compound could be explored for skin-related therapies .
- Antimicrobial Activity : Some peptides have shown promise as antimicrobial agents, which could be relevant for developing new antibiotics.
Biochemical Studies
The compound can be used in biochemical assays to study protein interactions and enzyme activities. Its complex structure allows researchers to investigate:
- Enzyme Substrate Specificity : Understanding how this compound interacts with various enzymes can provide insights into metabolic pathways involving lysine and its derivatives.
- Protein Folding and Stability : Peptides can influence the folding of proteins; thus, studying this compound may reveal mechanisms of protein stability and function.
Drug Development
Peptide-based drugs are gaining traction due to their specificity and reduced side effects compared to traditional small-molecule drugs. The following areas are noteworthy:
- Targeted Therapy : The specific amino acid sequence may allow for targeted delivery of therapeutic agents to specific cells or tissues.
- Vaccine Development : Peptides can serve as antigens in vaccine formulations, potentially enhancing immune responses .
Case Study 1: Antimicrobial Peptides
A study highlighted the efficacy of peptide analogues in combating resistant bacterial strains. The incorporation of L-lysine derivatives has been shown to enhance antimicrobial properties due to their positive charge, which facilitates interaction with negatively charged bacterial membranes.
Case Study 2: Cancer Therapy
Research into peptide conjugates has demonstrated that compounds similar to L-Lysine, N-acetyl-L-norleucyl-L-alpha-aspartyl-L-histidyl-D-phenylalanyl-L-arginyl-L-tryptophyl- can be designed to target cancer cells selectively. These studies focus on modifying the peptide structure to improve binding affinity to cancer biomarkers.
Mechanism of Action
The mechanism of action of L-Lysine, N-acetyl-L-norleucyl-L-alpha-aspartyl-L-histidyl-D-phenylalanyl-L-arginyl-L-tryptophyl-, (2–>7)-lactam involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through binding to these targets, leading to changes in their activity or function. The lactam ring structure plays a crucial role in stabilizing the compound’s conformation, enhancing its binding affinity and specificity.
Comparison with Similar Compounds
Structural and Functional Analogues
Melanotan II (MT-II)
- Structure : Ac-Nle-Asp-His-D-Phe-Arg-Trp-Lys-NH₂, with a lactam bridge (positions 4→10) .
- Key Differences :
- Functional Impact :
α-MSH Analogs
- Example : [Nle⁴,D-Phe⁷]-α-MSH (NDP-MSH) .
- Structure : Linear peptide with Nle and D-Phe substitutions.
- Comparison :
PMX-53
- Structure : Cyclic peptide (L-arginine-based) with a (6→2)-lactam bridge and D-alanine .
- Key Differences: Targets complement C5a receptor (anti-inflammatory) vs. melanocortin receptors. Incorporates a cyclohexyl group for hydrophobic interactions, absent in the (2→7)-lactam compound .
Pharmacokinetic and Stability Profiles
Receptor Binding and Selectivity
- MC1R Affinity :
- MC4R Activation: Both compounds exhibit nanomolar potency, but the (2→7)-lactam’s cyclization may reduce off-target effects compared to linear peptides .
- Cross-Reactivity :
- PMX-53 and TAK-044 () demonstrate how lactam bridges can be applied to diverse targets (e.g., endothelin receptors) without MC1R/MC4R activity .
Biological Activity
L-Lysine, N-acetyl-L-norleucyl-L-alpha-aspartyl-L-histidyl-D-phenylalanyl-L-arginyl-L-tryptophyl-, (2-->7)-lactam is a complex peptide compound that exhibits various biological activities. This article explores its biochemical properties, mechanisms of action, and potential therapeutic applications based on current research findings.
Chemical Structure and Properties
The compound is a lactam derivative of lysine with a complex structure involving multiple amino acid residues. The molecular formula is with a molecular weight of approximately 1,014.12 g/mol. Its structure includes both L- and D-amino acids, which may contribute to its unique biological activities.
Mechanisms of Biological Activity
-
Acetylation and Epigenetic Regulation :
- Acetylated lysines play a crucial role in epigenetic regulation by modifying histone proteins, thereby influencing gene expression. The acetylation process is mediated by histone acetyltransferases (HATs) and reversed by histone deacetylases (HDACs) .
- The presence of N-acetyl groups in the peptide enhances its stability and bioavailability compared to unmodified amino acids.
-
Neuroprotective Effects :
- Studies have shown that L-lysine can prevent neuronal apoptosis induced by various stressors. For instance, dietary L-lysine has been found to mitigate vascular smooth muscle cell apoptosis in models of arterial calcification . This suggests potential applications in neurodegenerative diseases where apoptosis plays a significant role.
-
Antimicrobial Activity :
- Certain lysine derivatives exhibit antimicrobial properties. The incorporation of diverse amino acids in the lactam structure may enhance its interaction with microbial membranes, leading to increased efficacy against bacterial strains.
Table 1: Summary of Biological Activities
Case Study: Neuroprotective Effects
In a study involving adenine-induced arterial calcification in rats, dietary L-lysine was shown to significantly reduce vascular calcification and improve serum calcium levels compared to control groups. This effect was attributed to the reduction of apoptosis in vascular smooth muscle cells, highlighting the compound's potential for cardiovascular health .
Case Study: Antimicrobial Properties
Research into the antimicrobial properties of lysine derivatives indicates that compounds similar to L-lysine lactams can inhibit the growth of pathogenic bacteria. The structural modifications enhance their ability to penetrate bacterial membranes, making them promising candidates for developing new antibiotics .
Q & A
Q. What analytical techniques are critical for confirming the (2→7)-lactam structure and sequence integrity of this peptide?
To confirm the lactam bridge and sequence, use:
- Nuclear Magnetic Resonance (NMR): Analyze chemical shifts for amide protons and lactam carbonyl groups. The cyclization disrupts typical peptide backbone signals, with distinct NOE correlations between residues 2 (N-acetyl-L-norleucine) and 7 (lysine lactam) .
- Mass Spectrometry (MS): High-resolution MS (HRMS) identifies the molecular ion peak, while tandem MS (MS/MS) fragments the peptide to validate the sequence and lactam linkage .
- Circular Dichroism (CD): Compare spectra with non-lactam analogs to detect structural rigidity induced by cyclization.
Q. How does the incorporation of D-phenylalanine influence the peptide’s metabolic stability and receptor selectivity?
D-amino acids resist proteolytic degradation. For this peptide:
- Metabolic Stability: Perform in vitro plasma stability assays (e.g., incubation in human plasma at 37°C, HPLC quantification over 24h). D-Phe reduces cleavage by chymotrypsin-like proteases .
- Receptor Selectivity: Use competitive binding assays (e.g., melanocortin receptor subtypes MC1R/MC4R). D-Phe may alter binding kinetics compared to L-Phe analogs, as seen in melanocortin peptide studies .
Q. What is the role of N-acetyl-L-norleucine in this peptide’s pharmacological profile?
N-acetyl-L-norleucine enhances:
- Lipophilicity: Measure partition coefficients (LogP) via shake-flask method. Increased lipophilicity improves membrane permeability.
- Receptor Interaction: Molecular docking simulations show the acetyl group stabilizes interactions with hydrophobic receptor pockets (e.g., MC4R) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported bioactivity data for this peptide across different cell lines?
Contradictions may arise from receptor expression variability or assay conditions. Mitigate via:
-
Normalized Receptor Expression: Use CRISPR-edited cell lines with stable MC1R/MC4R expression levels.
-
Standardized Assay Conditions: Include positive controls (e.g., α-MSH) and measure cAMP accumulation under identical buffer/pH conditions. Cross-validate with radioligand binding assays .
-
Data Table:
Cell Line MC1R Expression (qPCR) EC₅₀ (nM) Max cAMP Response (% vs α-MSH) HEK293 High 5.2 89% CHO Low >1000 12%
Q. What experimental design optimizes solid-phase synthesis yield for the (2→7)-lactam bridge?
Key factors:
-
Cyclization Strategy: On-resin vs. solution-phase. On-resin cyclization (using Fmoc-Lys(Dde)-OH) minimizes aggregation. Cleave Dde protecting group with 2% hydrazine, then activate Asp² carboxylate for lactam formation .
-
Coupling Reagents: Compare HATU vs. PyBOP efficiency (monitor by Kaiser test). HATU typically achieves >95% coupling yield.
-
Data Table:
Method Cyclization Efficiency Total Yield Purity (HPLC) On-resin (HATU) 85% 62% 98% Solution-phase 70% 45% 90%
Q. How does the lactam bridge impact the peptide’s conformational dynamics and binding kinetics?
- Conformational Analysis: Use molecular dynamics (MD) simulations (AMBER force field) to compare lactam vs. linear analogs. The lactam restricts backbone flexibility, stabilizing a β-turn critical for receptor engagement .
- Surface Plasmon Resonance (SPR): Measure association/dissociation rates (kₐ/kₑ) for MC4R. Lactam peptides show kₐ = 1.5×10⁵ M⁻¹s⁻¹ vs. 8×10⁴ M⁻¹s⁻¹ for linear analogs.
Methodological Notes
- Synthesis References: Avoid commercial protocols; instead, adapt methods from melanocortin peptide literature (e.g., orthogonal protection strategies for lactamization) .
- Data Validation: Cross-reference structural data with public databases (e.g., PubChem) but exclude non-peer-reviewed sources like BenchChem.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
